molecular formula C5H15O4PSi B14707714 Dimethyl trimethylsilyl phosphate CAS No. 18135-13-2

Dimethyl trimethylsilyl phosphate

Cat. No.: B14707714
CAS No.: 18135-13-2
M. Wt: 198.23 g/mol
InChI Key: ZMOPZMZXAZWHMI-UHFFFAOYSA-N
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Description

Dimethyl trimethylsilyl phosphate (C₅H₁₅O₄PSi) is an organophosphorus compound featuring two methyl groups and one trimethylsilyl (TMS) group attached to a phosphate backbone. This hybrid structure combines the hydrophobicity of the TMS group with the reactivity of phosphate esters, making it useful in synthetic chemistry and materials science. The TMS group acts as a protecting moiety in multi-step syntheses, enabling selective deprotection under mild conditions . Its applications span catalysis, battery additives, and intermediates for bioactive molecules .

Properties

CAS No.

18135-13-2

Molecular Formula

C5H15O4PSi

Molecular Weight

198.23 g/mol

IUPAC Name

dimethyl trimethylsilyl phosphate

InChI

InChI=1S/C5H15O4PSi/c1-7-10(6,8-2)9-11(3,4)5/h1-5H3

InChI Key

ZMOPZMZXAZWHMI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Dimethyl trimethylsilyl phosphate can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct. The reaction mixture is then purified using appropriate solvents to isolate the desired product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of dimethyl trimethylsilyl phosphate with structurally related phosphate esters and silyl derivatives:

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Stability Notes
This compound C₅H₁₅O₄PSi 198.24 Phosphate, TMS, methyl Moderate; TMS groups prone to hydrolysis under acidic/basic conditions
Trimethyl phosphate (TMP) C₃H₉O₄P 140.07 Phosphate, methyl High; stable under ambient conditions but volatile
Dimethyl phenyl phosphate C₈H₁₁O₄P 202.15 Phosphate, methyl, phenyl High; aromatic group enhances thermal stability
Tris(trimethylsilyl) phosphate C₉H₂₇O₄PSi₃ 338.53 Phosphate, TMS Low; hydrolytically unstable due to three TMS groups
Diethyl trimethylsilyl phosphite C₇H₁₉O₃PSi 218.29 Phosphite, TMS, ethyl Moderate; TMS protects phosphite during synthesis

Stability and Practical Considerations

  • Hydrolytic Stability : this compound is less stable than TMP or dimethyl phenyl phosphate due to the labile TMS group, which hydrolyzes in the presence of moisture .
  • Thermal Stability : The TMS group decomposes at elevated temperatures (~150°C), whereas dimethyl phenyl phosphate remains stable up to 200°C .
  • Chromatographic Utility: Silyl derivatives like this compound improve reverse-phase HPLC retention for polar phosphonates, unlike non-silylated analogs .

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